molecular formula C13H9NO B048255 10-Hydroxybenzo[h]quinoline CAS No. 33155-90-7

10-Hydroxybenzo[h]quinoline

Cat. No. B048255
CAS RN: 33155-90-7
M. Wt: 195.22 g/mol
InChI Key: ZVFJWYZMQAEBMO-UHFFFAOYSA-N
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Description

10-Hydroxybenzo[h]quinoline, also known as HBQ, is a compound that has been extensively studied due to its unique properties . It is known for its ability to undergo proton transfer in both the ground and excited singlet state . The incorporation of electron acceptor substituents on position 7 of the HBQ backbone can lead to the appearance of a keto tautomer in the ground state and changes in the excited state potential energy surface .


Synthesis Analysis

The proton transfer in 10-Hydroxybenzo[h]quinoline and structurally modified compounds has been investigated experimentally and theoretically . The process is strongly solvent-dependent, and in the ground state, the equilibrium could be driven from the enol to the keto form by changing the solvent .


Molecular Structure Analysis

The molecular structure of 10-Hydroxybenzo[h]quinoline is complex and involves a process known as Excited State Intramolecular Proton Transfer (ESIPT) . This process involves a proton (or hydrogen atom) transfer through a pre-existing ground state hydrogen bond, giving rise to another tautomer in the excited state .


Chemical Reactions Analysis

The chemical reactions of 10-Hydroxybenzo[h]quinoline are primarily centered around its ability to undergo proton transfer . This process is strongly influenced by the solvent used and the presence of electron acceptor substituents on the HBQ backbone .


Physical And Chemical Properties Analysis

The physical and chemical properties of 10-Hydroxybenzo[h]quinoline are largely determined by its unique molecular structure . The compound’s ability to undergo proton transfer results in distinct photophysical properties in the excited state .

Scientific Research Applications

Proton Transfer Studies

HBQ has been extensively used in studies related to proton transfer. The proton transfer in HBQ and structurally modified compounds was investigated both experimentally and theoretically . The incorporation of electron acceptor substituents on position 7 of the HBQ backbone led to the appearance of a keto tautomer in the ground state and changes in the excited state potential energy surface .

Excited State Intramolecular Proton Transfer (ESIPT)

HBQ is an extensively studied ESIPT molecular system . The ESIPT process has been intensively studied experimentally and computationally in various systems . The ESIPT reactions have become a field of active research due to the applications of ESIPT exhibiting molecules as laser dyes, photo stabilizers, photo switches, and light-emitting materials for electroluminescent devices .

Nonadiabatic Quantum Dynamics

The photoinduced nonadiabatic dynamics of the enol-keto isomerization of HBQ are studied computationally using high-dimensional quantum dynamics . The wave packet calculations predict a time scale of 10–15 fs for the photoreaction .

Detection of Boronic Acids

HBQ is used to detect boronic acids in reactions and boron-containing compounds on solid support .

Proton Transfer-Fluorescence Probe

HBQ is also used as a proton transfer-fluorescence probe to be applied to human serum albumin and beaver apomyoglobin .

Development of Organic Light Emitting Devices

Some metal complexes of HBQ have been reported to exhibit high electroluminescence quantum efficiency and admirable thermal stability, making them prospective materials for the development of organic light emitting devices .

Mechanism of Action

Target of Action

The primary target of 10-Hydroxybenzo[h]quinoline (HBQ) is the proton (or hydrogen atom) in the molecule . This proton is involved in a pre-existing ground state hydrogen bond, which is crucial for the compound’s action .

Mode of Action

HBQ undergoes a process known as Excited State Intramolecular Proton Transfer (ESIPT) . In this process, the proton transfers through the hydrogen bond, giving rise to another tautomer in the excited state . The incorporation of electron acceptor substituents on position 7 of the HBQ backbone leads to the appearance of a keto tautomer in the ground state and changes in the excited state potential energy surface . Both processes are strongly solvent dependent .

Biochemical Pathways

The ESIPT process in HBQ results in a structural change, where the excited tautomer possesses photophysical properties different from those of the ground state species . This process has been intensively studied experimentally and computationally in various systems .

Pharmacokinetics

It’s known that the equilibrium between the enol and keto forms of hbq in the ground state can be driven by a change of solvent . This suggests that the bioavailability of HBQ could be influenced by the solvent environment.

Result of Action

The result of the ESIPT process in HBQ is the dominance of the keto-like form in the excited state . This leads to the observed orange-red fluorescence recognized as a keto-tautomer (K) emission . The ESIPT in HBQ is a direct consequence of very strong intramolecular hydrogen bonding .

Action Environment

The action of HBQ is strongly influenced by the solvent environment . The equilibrium between the enol and keto forms in the ground state can be driven by a change of solvent . Furthermore, the ESIPT path exhibits a potential energy barrier resulting in an incoherent rate governed process . This suggests that the action, efficacy, and stability of HBQ can be significantly affected by environmental factors.

Safety and Hazards

10-Hydroxybenzo[h]quinoline can cause skin and eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin, it should be washed off with plenty of water .

properties

IUPAC Name

1H-benzo[h]quinolin-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c15-11-5-1-3-9-6-7-10-4-2-8-14-13(10)12(9)11/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFJWYZMQAEBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C2=C3C(=CC=CN3)C=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40954770
Record name Benzo[h]quinolin-10(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40954770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Hydroxybenzo[h]quinoline

CAS RN

33155-90-7
Record name 4-Hydroxy-5-azaphenanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033155907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo[h]quinolin-10(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40954770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-Hydroxybenzo[h]quinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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